molecular formula C18H28BNO5S B1466953 N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 1218794-42-3

N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B1466953
CAS No.: 1218794-42-3
M. Wt: 381.3 g/mol
InChI Key: PQRZEOYYVMRLHN-UHFFFAOYSA-N
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Description

N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure features a benzenesulfonamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position and a trans-4-hydroxycyclohexylamine moiety linked via the sulfonamide nitrogen. The boronic ester group is critical for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds . The trans-4-hydroxycyclohexyl group enhances solubility in polar solvents and may influence pharmacokinetic properties due to its hydrogen-bonding capability. The compound has a molecular formula of C₁₉H₂₈BNO₄ and a molecular weight of 345.2 g/mol .

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO5S/c1-17(2)18(3,4)25-19(24-17)13-5-11-16(12-6-13)26(22,23)20-14-7-9-15(21)10-8-14/h5-6,11-12,14-15,20-21H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRZEOYYVMRLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H28BNO4 and a molecular weight of 345.24 g/mol. Its structure features a benzene sulfonamide core substituted with a hydroxycyclohexyl group and a dioxaborolane moiety. These functional groups are crucial for its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H28BNO4
Molecular Weight345.24 g/mol
CAS Number2756214-40-9

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include the formation of the dioxaborolane moiety and the introduction of the hydroxycyclohexyl group through selective reactions that maintain the integrity of the sulfonamide functionality.

The compound's biological activity is primarily attributed to its ability to interact with various enzyme systems. It has been shown to inhibit specific lipoxygenases (LOXs), particularly platelet-type 12-lipoxygenase (12-LOX), which is involved in inflammatory processes and cancer progression. The inhibition of LOXs can lead to reduced production of bioactive lipids such as hydroxyeicosatetraenoic acids (HETEs), which play critical roles in cell signaling and inflammation.

Structure-Activity Relationship (SAR)

Research on related compounds indicates that modifications to the benzene sulfonamide core and the dioxaborolane group can significantly influence potency and selectivity against specific biological targets. For example:

  • Hydroxy Group : Enhances solubility and may improve binding affinity to target enzymes.
  • Dioxaborolane Moiety : Increases reactivity and potential for forming stable interactions with biological macromolecules.

Case Studies

  • Inhibition of Lipoxygenases : A study demonstrated that compounds structurally similar to this compound exhibited nanomolar potency against 12-LOX. These compounds also showed excellent selectivity over other lipoxygenases and cyclooxygenases, suggesting potential for therapeutic applications in inflammatory diseases and cancer .
  • ADME Properties : The pharmacokinetic profile of related sulfonamide compounds has been evaluated, showing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This suggests that this compound may also possess similar beneficial properties .

Scientific Research Applications

Medicinal Chemistry Applications

N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibits potential in drug development due to its structural components. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties.

Case Study: Antibacterial Activity

Research indicates that compounds with sulfonamide moieties can inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of sulfonamides showed significant antibacterial activity against various strains of bacteria, suggesting that this compound could be further explored for similar applications .

Organic Synthesis

The compound's unique structure allows it to serve as an intermediate in organic synthesis. Its ability to undergo typical reactions associated with amides and alcohols makes it valuable in creating more complex molecules.

Synthetic Pathways

The synthesis typically involves multi-step organic reactions which can include:

  • Formation of the dioxaborolane moiety.
  • Coupling reactions to attach the hydroxycyclohexyl group.
    These synthetic routes are crucial for developing new pharmaceuticals and materials .

Materials Science Applications

In materials science, this compound can be utilized in the development of polymers and other advanced materials due to its functional groups that can enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research has shown that incorporating boron-containing compounds into polymer matrices can improve their mechanical properties and thermal stability. A study highlighted how dioxaborolane derivatives enhance cross-linking in polymer networks, leading to improved performance in various applications .

Analytical Chemistry

The compound also finds applications in analytical chemistry as a reagent for detecting specific analytes due to its unique functional groups. This capability is particularly useful in developing sensors and diagnostic tools.

Example: Sensor Development

A recent study focused on developing sensors for detecting biomolecules using compounds similar to this compound as a sensing element. The results indicated high sensitivity and selectivity towards target analytes .

Comparison with Similar Compounds

Research Findings

  • Spectral Data : IR spectra of related sulfonamides show characteristic νS=O stretches at ~1150–1200 cm⁻¹ and νB-O vibrations at ~1350 cm⁻¹ . The absence of νC=O in the target compound distinguishes it from benzamide analogues .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds indicates decomposition temperatures >200°C, suggesting the target compound is suitable for high-temperature reactions .

Preparation Methods

General Synthetic Strategy

The compound is structurally characterized by a benzenesulfonamide core substituted with a pinacol boronate ester and an N-substituent derived from trans-4-hydroxycyclohexylamine. The preparation typically involves:

  • Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide as a key intermediate.
  • N-alkylation or amide bond formation with trans-4-hydroxycyclohexylamine or its derivatives.
  • Use of palladium-catalyzed Suzuki coupling in related synthetic routes to install boronate esters when required.

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Intermediate

The sulfonamide boronate ester intermediate is commercially available but can also be synthesized via:

  • Sulfonylation of 4-aminophenylboronic acid pinacol ester with appropriate sulfonyl chlorides.
  • Protection of boronic acid groups as pinacol esters to enhance stability during subsequent transformations.

This intermediate (molecular weight 283.16 g/mol) serves as the sulfonamide component for further functionalization.

N-Alkylation with trans-4-Hydroxycyclohexylamine

The key step to introduce the trans-4-hydroxycyclohexyl moiety onto the sulfonamide nitrogen involves:

  • Reaction of the sulfonamide intermediate with trans-4-aminocyclohexanol or its protected derivatives.
  • Use of base-promoted nucleophilic substitution or reductive amination protocols depending on the exact starting materials.
  • Protection of the hydroxy group as a silyl ether (e.g., tert-butyldimethylsilyl) during alkylation to prevent side reactions, followed by deprotection post-coupling.

A representative synthetic procedure adapted from literature is:

Step Reagents & Conditions Outcome/Notes
1 trans-4-aminocyclohexanol or tert-butyldimethylsilyl-protected derivative Starting amine component
2 Sulfonamide intermediate, base (e.g., K2CO3), DMF N-alkylation under microwave irradiation at 150 °C for 10-15 min enhances yield and reaction rate
3 Pd(PPh3)4 catalyst, (4-(N-methylsulfamoyl)phenyl)boronic acid, H2O Suzuki coupling if further arylation is needed
4 Work-up: aqueous quench, EtOAc extraction, drying, silica gel chromatography Purification to isolate the desired product

Yields reported are typically in the range of 56-71% depending on scale and purification methods.

Microwave-Assisted Synthesis

Microwave irradiation has been employed effectively to accelerate the N-alkylation and Suzuki coupling steps:

  • Microwave heating at 150 °C for 10-15 minutes significantly reduces reaction time compared to conventional heating.
  • This method provides improved yields and cleaner reaction profiles.
  • The process involves initial alkylation of the sulfonamide nitrogen followed by palladium-catalyzed coupling in the same or sequential steps.

Protection and Deprotection Strategies

Given the presence of the hydroxy group on the cyclohexyl ring, protecting group strategies are essential:

  • Use of tert-butyldimethylsilyl (TBDMS) protection on the hydroxy group prevents unwanted side reactions during coupling.
  • After completion of the coupling and alkylation steps, the silyl group is removed under mild acidic or fluoride ion conditions to regenerate the free hydroxy group.
  • This stepwise protection/deprotection ensures high purity and yield of the final compound.

Analytical Characterization and Purity

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
  • Preparative High-Performance Liquid Chromatography (HPLC) for purity assessment, typically achieving >97% purity.
  • Typical NMR signals correspond to aromatic protons of the benzenesulfonamide, cyclohexyl ring protons, and characteristic pinacol boronate methyl groups.

Summary Table of Preparation Method Parameters

Parameter Details
Starting materials 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, trans-4-aminocyclohexanol (protected/unprotected)
Solvents DMF, THF, EtOAc
Base Potassium carbonate (K2CO3), sodium hydride (NaH)
Catalysts Pd(PPh3)4
Temperature Room temperature to 150 °C (microwave irradiation)
Reaction time 10-15 minutes (microwave), overnight for some alkylations
Purification Silica gel column chromatography, preparative HPLC
Yields 56-71%
Characterization techniques 1H NMR, 13C NMR, HRMS, LC-MS, HPLC

Research Findings and Optimization Notes

  • Microwave-assisted protocols significantly improve reaction efficiency and reduce by-products.
  • Protection of the hydroxy group is critical to avoid side reactions during coupling.
  • The use of Pd-catalyzed Suzuki coupling allows for modular introduction of boronate esters, enabling structural diversification.
  • Reaction conditions such as solvent choice, base strength, and catalyst loading are optimized to maximize yield and purity.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in cross-coupling reactions. emphasizes integrating quantum chemical calculations with experimental validation for reaction path optimization .
  • Molecular Docking: Screen the compound against target proteins (e.g., enzymes in inflammatory pathways) to assess binding affinity. Use software like AutoDock Vina, parameterizing force fields for boron-containing ligands .

Methodological Example:

Generate 3D conformers of the compound.

Perform docking simulations with flexible side chains in the protein active site.

Validate predictions via in vitro assays (e.g., IC50 measurements).

What advanced spectroscopic techniques resolve structural ambiguities in the boron-containing moiety?

Q. Basic Research Focus

  • 11B NMR Spectroscopy: Characterize the dioxaborolane ring’s coordination state. A sharp singlet near δ 30 ppm indicates a tetrahedral boron center .
  • X-ray Crystallography: Resolve stereochemical uncertainties in the trans-4-hydroxycyclohexyl group. demonstrates crystallographic validation of similar sulfonamide derivatives .
  • IR Spectroscopy: Confirm sulfonamide formation via N–H stretching (≈3300 cm⁻¹) and S=O vibrations (≈1350–1150 cm⁻¹).

Data Contradiction Analysis:
If 11B NMR shows unexpected splitting, investigate potential boronate hydrolysis or ligand exchange using LC-MS .

How should researchers address contradictory data in reaction outcomes or biological assays?

Advanced Research Focus
Contradictions may arise from:

  • Impurity Interference: Purify intermediates via flash chromatography (silica gel, gradient elution) or recrystallization.
  • Solvent Effects: Test polar aprotic (DMF) vs. non-polar (toluene) solvents for borylation efficiency .
  • Biological Variability: Replicate assays across cell lines or enzyme batches. Use positive/negative controls (e.g., known boron-based inhibitors) .

Methodology from :
Implement a feedback loop where experimental outliers are re-examined computationally. For instance, unexpected low yields could prompt DFT studies to identify kinetic barriers .

Can AI-driven simulations (e.g., COMSOL Multiphysics) model this compound’s behavior in catalytic systems?

Q. Advanced Research Focus

  • Reactor Simulation: Model mass transfer limitations in heterogeneous catalysis using COMSOL’s "Transport of Diluted Species" module. Input parameters include diffusion coefficients and reaction kinetics .
  • Process Optimization: Apply machine learning (ML) to predict optimal reactor parameters (e.g., residence time, stirring rate) for scaling up synthesis. highlights AI’s role in automating experimental workflows .

Case Study:
Train an ML model on historical reaction data (yield, purity) to recommend conditions for new derivatives. Validate predictions in a flow chemistry setup.

What safety protocols are critical when handling hazardous intermediates during synthesis?

Q. Basic Research Focus

  • Risk Assessment: Pre-screen reagents (e.g., sulfonyl chlorides) for toxicity and reactivity using SDS databases. emphasizes hazard analysis for O-benzyl hydroxylamine derivatives, applicable here .
  • Containment: Use fume hoods for volatile boronates and employ inert atmospheres (N2/Ar) for moisture-sensitive steps .

Documentation:
Adhere to protocols in , including 100% safety exam compliance before lab work .

How can researchers validate the compound’s stability under physiological conditions for biological studies?

Q. Advanced Research Focus

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours. Compare with boronate esters prone to hydrolysis .
  • Plasma Protein Binding: Use equilibrium dialysis to assess binding to human serum albumin, which impacts bioavailability .

Data Interpretation:
If rapid degradation occurs, consider prodrug strategies or structural modifications (e.g., fluorinated dioxaborolanes) to enhance stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(trans-4-hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.